molecular formula C19H18N2O4 B2630040 Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 329020-66-8

Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B2630040
CAS No.: 329020-66-8
M. Wt: 338.363
InChI Key: BHUAEOAJLBTXDU-UHFFFAOYSA-N
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Description

Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isobutyl group, an aminophenyl group, and a dioxoisoindoline carboxylate moiety. Its distinct chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

    Industry: It can be used in the development of advanced materials, such as polymers and sensors

Mechanism of Action

The mechanism of action of Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isobutyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate include other dioxoisoindoline derivatives and aminophenyl compounds. Examples include:

  • Isobutyl 2-(4-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate
  • Isobutyl 2-(2-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-methylpropyl 2-(3-aminophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11(2)10-25-19(24)12-6-7-15-16(8-12)18(23)21(17(15)22)14-5-3-4-13(20)9-14/h3-9,11H,10,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUAEOAJLBTXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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